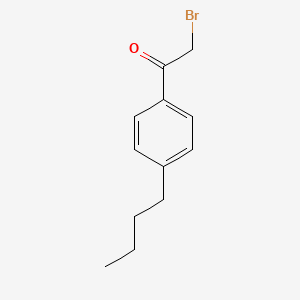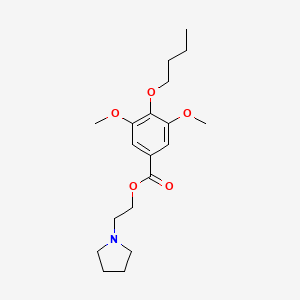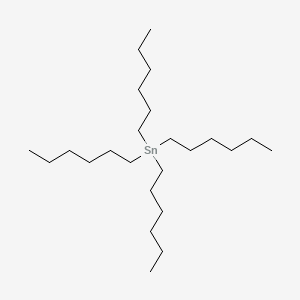
苯基氰胺
概述
描述
Phenylcyanamide, also known as phenylcarbodiimide, is an organic compound with the molecular formula C₇H₆N₂. It consists of a phenyl group attached to a cyanamide group. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as synthetic chemistry, materials science, and pharmaceuticals .
科学研究应用
Phenylcyanamide has diverse applications in scientific research:
作用机制
Target of Action
Phenylcyanamide and its derivatives have been found to interact with DNA, making it a primary target . This interaction can block the division of cancer cells, leading to cell death .
Mode of Action
Phenylcyanamide interacts with its primary target, DNA, through a process known as platination . This process involves the binding of Phenylcyanamide to DNA, which can lead to significant changes in the DNA structure. The platination level of Phenylcyanamide has been found to be approximately 80-fold higher than that of cisplatin, a commonly used chemotherapy drug .
Biochemical Pathways
The interaction of Phenylcyanamide with DNA affects various biochemical pathways. One of the key pathways influenced by Phenylcyanamide is the generation of reactive oxygen species (ROS). Phenylcyanamide has been found to stimulate the production of hydrogen peroxide in a time-dependent manner . It also induces an increase in ROS production, which is superior to that induced by antimycin .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Phenylcyanamide are yet to be fully characterized. The adme properties of a drug molecule can have a major impact on its bioavailability
Result of Action
The interaction of Phenylcyanamide with DNA and its influence on ROS production result in significant molecular and cellular effects. These effects include the loss of mitochondrial membrane potential and the induction of apoptosis . Apoptosis, or programmed cell death, is a crucial mechanism in controlling cell proliferation and survival.
生化分析
Biochemical Properties
Phenylcyanamide plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, phenylcyanamide derivatives have been shown to form complexes with platinum (II), which exhibit significant antiproliferative activity against various cancer cell lines . These complexes can increase intracellular reactive oxygen species levels, leading to apoptosis induction .
Cellular Effects
Phenylcyanamide affects various types of cells and cellular processes. It has been observed to influence cell function by increasing reactive oxygen species production, leading to the loss of mitochondrial membrane potential and apoptosis . In cancer cell lines such as ovarian carcinoma, colorectal adenocarcinoma, breast cancer, liver hepatocellular carcinoma, and lung adenocarcinoma, phenylcyanamide derivatives have shown significant antiproliferative activity .
Molecular Mechanism
The molecular mechanism of phenylcyanamide involves its interaction with biomolecules at the molecular level. Phenylcyanamide derivatives can coordinate with metal ions, such as platinum (II), through the cyano nitrogen, forming stable complexes . These complexes can induce DNA platination, leading to increased reactive oxygen species production and apoptosis . The coordination of phenylcyanamide through the cyano nitrogen is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylcyanamide can change over time. Studies have shown that phenylcyanamide derivatives can stimulate the production of hydrogen peroxide in a time-dependent manner . The stability and degradation of phenylcyanamide in laboratory conditions are essential factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of phenylcyanamide vary with different dosages in animal models. At higher doses, phenylcyanamide derivatives can exhibit toxic or adverse effects, while lower doses may show therapeutic benefits . The threshold effects observed in these studies highlight the importance of dosage optimization for achieving desired outcomes without causing harm .
Metabolic Pathways
Phenylcyanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The metabolic pathways of phenylcyanamide include its conversion into reactive intermediates that can influence metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall biochemical activity .
Transport and Distribution
Phenylcyanamide is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of phenylcyanamide, affecting its biochemical activity . The transport and distribution mechanisms are essential for understanding how phenylcyanamide exerts its effects at the cellular level .
Subcellular Localization
The subcellular localization of phenylcyanamide is critical for its activity and function. Phenylcyanamide can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of phenylcyanamide helps in elucidating its role in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: Phenylcyanamide can be synthesized through several methods. One common method involves the reaction of aniline with cyanogen bromide in the presence of a base. Another method includes the oxidation-cyanation of primary and secondary amines using N-chlorosuccinimide and zinc cyanide . Additionally, iron-mediated desulfurization of isothiocyanates under mild conditions can also yield phenylcyanamide .
Industrial Production Methods: Industrial production of phenylcyanamide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products .
化学反应分析
Types of Reactions: Phenylcyanamide undergoes various chemical reactions, including:
Oxidation: Phenylcyanamide can be oxidized to form phenylurea.
Reduction: Reduction of phenylcyanamide can yield phenylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with phenylcyanamide under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenylurea
Reduction: Phenylamine
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
相似化合物的比较
Phenylcyanamide can be compared with other cyanamide derivatives such as:
Calcium cyanamide (CaNCN): Used primarily as a fertilizer and in the production of cyanamide.
Dicyandiamide (C₂H₄N₄): Used in the production of melamine and as a curing agent for epoxy resins.
Uniqueness: Phenylcyanamide is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other cyanamide derivatives. This uniqueness makes it valuable in specific applications such as the synthesis of complex organic molecules and coordination compounds .
属性
IUPAC Name |
phenylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-6-9-7-4-2-1-3-5-7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXXLCJERIYMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211235 | |
| Record name | Phenylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-34-4 | |
| Record name | N-Phenylcyanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylcyanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylcyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene](/img/structure/B1617941.png)








![3-[2-(4-phenyl-1-piperazinyl)ethyl]indole](/img/structure/B1617956.png)




